molecular formula C27H19Cl2N3O2S B11780144 3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11780144
M. Wt: 520.4 g/mol
InChI Key: OYWCNPBJXDDIOX-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups

Preparation Methods

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves multiple steps, typically starting with the preparation of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the amino, dichlorophenyl, methoxyphenyl, and phenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Various substitution reactions can be carried out to introduce or replace functional groups on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other thienopyridines with different substituents, such as:

  • This compound
  • This compound

These compounds may share some properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C27H19Cl2N3O2S

Molecular Weight

520.4 g/mol

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H19Cl2N3O2S/c1-34-18-10-7-16(8-11-18)21-14-19(15-5-3-2-4-6-15)23-24(30)25(35-27(23)32-21)26(33)31-22-13-17(28)9-12-20(22)29/h2-14H,30H2,1H3,(H,31,33)

InChI Key

OYWCNPBJXDDIOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C=CC(=C5)Cl)Cl)N

Origin of Product

United States

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